molecular formula C15H21ClFN B13715439 1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13715439
M. Wt: 269.78 g/mol
InChI Key: CRNHQONDYATTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound that belongs to the class of cyclobutylamines This compound features a cyclobutyl ring substituted with a 3-chloro-4-fluorophenyl group and a butylamine chain

Preparation Methods

The synthesis of 1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable diene and a halogenated alkene.

    Substitution Reaction: The 3-chloro-4-fluorophenyl group is introduced via a substitution reaction using appropriate halogenated precursors.

    Amine Introduction: The butylamine chain is attached through an amination reaction, often using a primary amine and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening.

Chemical Reactions Analysis

1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other cyclobutylamines and substituted phenyl compounds. Similar compounds include:

  • 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(3-Chloro-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C15H21ClFN

Molecular Weight

269.78 g/mol

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21ClFN/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-13(17)12(16)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI Key

CRNHQONDYATTCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)F)Cl)N

Origin of Product

United States

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